molecular formula C5H6N2O3 B1362823 5-Amino-3-methylisoxazole-4-carboxylic acid CAS No. 84661-50-7

5-Amino-3-methylisoxazole-4-carboxylic acid

Cat. No.: B1362823
CAS No.: 84661-50-7
M. Wt: 142.11 g/mol
InChI Key: CNZBKZVKOBKIOR-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-Amino-3-methylisoxazole-4-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with a wide range of enzymes, proteins, and other biomolecules. This compound has been successfully incorporated into peptide chains using solid-phase peptide synthesis, demonstrating its potential as a building block for the development of therapeutic agents . The interactions of this compound with enzymes and proteins are primarily mediated through its amino and carboxylic groups, which can form hydrogen bonds and electrostatic interactions with the active sites of these biomolecules. Additionally, the isoxazole ring of this compound can participate in π-π stacking interactions, further stabilizing its binding to target proteins .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can induce changes in the expression of genes involved in cell cycle regulation, apoptosis, and stress response, thereby affecting cell proliferation and survival . Moreover, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and the overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions with biomolecules. At the molecular level, this compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . For example, this compound has been shown to inhibit the activity of certain proteases by forming stable complexes with their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes . The binding interactions of this compound with biomolecules are primarily mediated through its amino and carboxylic groups, as well as the isoxazole ring .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to high temperatures or extreme pH conditions can lead to the degradation of this compound, resulting in the formation of by-products that may affect its biological activity . In in vitro and in vivo studies, long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. At low to moderate doses, this compound has been shown to exhibit beneficial effects, such as enhancing cognitive function and reducing inflammation . At high doses, this compound can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage and dysfunction . Therefore, careful dose optimization is essential to maximize the therapeutic benefits of this compound while minimizing its toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by amino acid oxidases, which catalyze the oxidative deamination of the amino group, leading to the formation of corresponding keto acids and ammonia . Additionally, this compound can participate in transamination reactions, where its amino group is transferred to α-keto acids, resulting in the formation of new amino acids . These metabolic pathways are essential for the regulation of amino acid levels and the maintenance of cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through amino acid transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to intracellular proteins, such as enzymes and chaperones, which help to stabilize its structure and facilitate its interactions with other biomolecules . The distribution of this compound within tissues is influenced by its affinity for specific transporters and binding proteins, as well as its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the presence of targeting signals and post-translational modifications . For example, the addition of a nuclear localization signal to this compound can direct its transport to the nucleus, where it can interact with transcription factors and other nuclear proteins . Similarly, the presence of mitochondrial targeting sequences can facilitate the import of this compound into mitochondria, where it can participate in metabolic reactions and regulate mitochondrial function .

Preparation Methods

Chemical Reactions Analysis

5-Amino-3-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include n-butyllithium, molecular iodine, and hydroxylamine. Major products formed from these reactions include various substituted isoxazoles and bioactive peptides .

Scientific Research Applications

5-Amino-3-methylisoxazole-4-carboxylic acid has a wide range of scientific research applications:

Properties

IUPAC Name

5-amino-3-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-2-3(5(8)9)4(6)10-7-2/h6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZBKZVKOBKIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361426
Record name 5-amino-3-methylisoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84661-50-7
Record name 5-amino-3-methylisoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-3-methyl-1,2-oxazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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